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Introduction
Multidrug resistance (MDR) is a significant impediment to the successful chemotherapeutic

treatment of various cancers. A primary mechanism underlying MDR is the overexpression of

ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), which

functions as an ATP-dependent drug efflux pump.[1][2][3] This process reduces the intracellular

concentration of a wide range of anticancer drugs, diminishing their therapeutic efficacy.[4]

Zosuquidar (LY335979) is a potent and selective third-generation, non-competitive P-gp

inhibitor.[4][5] It demonstrates a high affinity for P-gp, with a Ki value of approximately 59-60

nM, and effectively reverses P-gp-mediated MDR by blocking the efflux of chemotherapeutic

agents.[4][6][7] Unlike earlier inhibitors, zosuquidar exhibits high specificity for P-gp with

minimal inhibition of other ABC transporters like MRP1 or BCRP at therapeutic concentrations.

[8][9] These application notes provide detailed protocols for utilizing zosuquidar in in vitro

assays to evaluate its efficacy in reversing multidrug resistance.
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Property Value Reference

Chemical Name

(R)-1-(4-((1aR,6r,10bS)-1,1-

difluoro-1,1a,6,10b-

tetrahydrodibenzo[a,e]cyclopro

pa[c][4]annulen-6-yl)piperazin-

1-yl)-3-(quinolin-5-

yloxy)propan-2-ol

[10]

Synonyms LY335979, RS 33295-198 [6]

Molecular Formula C₃₂H₃₁F₂N₃O₂ [10]

Molecular Weight 527.62 g/mol [10]

Ki for P-gp 59 nM [6][7][11][12]

Solubility H₂O: 4 mg/mL (warmed)

Storage
Store at -20°C. Solutions are

unstable; prepare fresh.
[12]

Mechanism of Action: P-gp Inhibition
P-glycoprotein is a transmembrane protein that utilizes ATP hydrolysis to actively transport a

broad spectrum of substrates out of the cell.[1][2] This efflux mechanism is a key contributor to

multidrug resistance in cancer cells. Zosuquidar competitively binds to the drug-binding site of

P-gp, thereby inhibiting the efflux of chemotherapeutic agents and increasing their intracellular

accumulation and cytotoxicity.[4][10]
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P-gp mediated drug efflux and zosuquidar inhibition.
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Caption: P-gp mediated drug efflux and zosuquidar inhibition.

Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This assay determines the ability of zosuquidar to sensitize multidrug-resistant cells to a

chemotherapeutic agent by measuring cell viability.[13][14]

Materials:

Parental (drug-sensitive) and P-gp overexpressing (drug-resistant) cell lines

Complete cell culture medium

Zosuquidar
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Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel, Daunorubicin)[10]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization buffer (e.g., DMSO or acidified isopropanol)

96-well plates

Microplate reader

Procedure:

Cell Seeding: Seed both parental and resistant cells into 96-well plates at an appropriate

density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

Drug Treatment:

Prepare serial dilutions of the chemotherapeutic agent.

Treat the cells with the chemotherapeutic agent in the presence or absence of a fixed,

non-toxic concentration of zosuquidar (e.g., 0.3 µM).[6][13]

Include control wells: untreated cells, cells treated with zosuquidar alone, and cells

treated with the vehicle (solvent for zosuquidar) alone.

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5%

CO₂.[6][13]

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing

viable cells to form formazan crystals.[13]

Solubilization: Add solubilization buffer to each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader.[13]

Data Analysis:
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Calculate the cell viability as a percentage relative to the untreated control.

Determine the IC50 (the concentration of the chemotherapeutic agent that inhibits cell

growth by 50%) for each condition.

Calculate the Resistance Modifying Factor (RMF) or Fold Reversal (FR):

RMF = IC50 of drug alone in resistant cells / IC50 of drug in the presence of zosuquidar
in resistant cells.[14]

P-gp Functional Assay (Rhodamine 123 or Calcein-AM
Efflux Assay)
This assay measures the function of the P-gp efflux pump by quantifying the intracellular

accumulation of a fluorescent P-gp substrate.[13][15][16]

Materials:

Parental and P-gp overexpressing cell lines

Complete cell culture medium

Rhodamine 123 or Calcein-AM

Zosuquidar

Flow cytometer or fluorescence plate reader

Ice-cold Phosphate-Buffered Saline (PBS)

Procedure:

Cell Preparation: Harvest and wash the cells, then resuspend them in culture medium at a

concentration of 1 x 10⁶ cells/mL.[13]

Inhibitor Pre-incubation: Pre-incubate the cells with or without zosuquidar (e.g., 1 µM) or a

vehicle control for 30 minutes at 37°C.[13][15]
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Substrate Loading: Add the fluorescent substrate (e.g., Rhodamine 123 to a final

concentration of 1 µg/mL) and incubate for 30-60 minutes at 37°C to allow for substrate

loading.[13]

Efflux: Wash the cells with ice-cold PBS to remove excess substrate. Resuspend the cells in

fresh, pre-warmed medium (with or without zosuquidar/vehicle) and incubate at 37°C for 1-2

hours to allow for efflux.[13]

Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. Higher

fluorescence intensity indicates reduced efflux and, therefore, inhibition of P-gp.[13]
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Caption: Workflow for a P-gp functional (dye efflux) assay.
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Data Presentation
Zosuquidar's Effect on Chemotherapeutic Agent
Cytotoxicity

Cell Line P-gp Status Treatment
IC50 of
Daunorubic
in (µM)

Resistance
Modifying
Factor
(RMF)

Reference

HL60 Parental Control 0.05 ± 0.01 - [13]

Zosuquidar

(0.3 µM)
0.04 ± 0.01 1.25 [13]

HL60/DNR

P-gp

Overexpressi

ng

Control > 50 - [13]

Zosuquidar

(0.3 µM)
1.1 ± 0.4 > 45.5 [13]

K562/DOX

P-gp

Overexpressi

ng

Control - - [6][11]

Zosuquidar

(0.3 µM)
- > 45.5 [6][11]
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Cell Line
IC50 (µM) with Zosuquidar
(5-16 µM) alone after 72h

Reference

CCRF-CEM 6 [6][11]

CEM/VLB100 7 [6][11]

P388 15 [6][11]

P388/ADR 8 [6][11]

MCF7 7 [6][11]

MCF7/ADR 15 [6][11]

2780 11 [6][11]

2780AD 16 [6][11]

P-gp Signaling and Regulation
The expression of P-gp is regulated by various signaling pathways, including the PI3K/Akt and

MAPK/ERK pathways, which can be activated in response to cellular stress, such as exposure

to chemotherapeutic agents.[1][17] Activation of these pathways can lead to the upregulation of

ABCB1 gene transcription, resulting in increased P-gp expression and subsequent multidrug

resistance.[1][17]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.medchemexpress.com/zosuquidar.html
https://www.medchemexpress.com/Zosuquidar-trihydrochloride.html
https://www.medchemexpress.com/zosuquidar.html
https://www.medchemexpress.com/Zosuquidar-trihydrochloride.html
https://www.medchemexpress.com/zosuquidar.html
https://www.medchemexpress.com/Zosuquidar-trihydrochloride.html
https://www.medchemexpress.com/zosuquidar.html
https://www.medchemexpress.com/Zosuquidar-trihydrochloride.html
https://www.medchemexpress.com/zosuquidar.html
https://www.medchemexpress.com/Zosuquidar-trihydrochloride.html
https://www.medchemexpress.com/zosuquidar.html
https://www.medchemexpress.com/Zosuquidar-trihydrochloride.html
https://www.medchemexpress.com/zosuquidar.html
https://www.medchemexpress.com/Zosuquidar-trihydrochloride.html
https://www.medchemexpress.com/zosuquidar.html
https://www.medchemexpress.com/Zosuquidar-trihydrochloride.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10546381/
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2020.576559/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC10546381/
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2020.576559/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143077?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemotherapeutic
Stress

PI3K/Akt Pathway MAPK/ERK Pathway

Transcription Factors
(e.g., NF-κB)

ABCB1 Gene
(Transcription)

P-glycoprotein
(Translation & Trafficking)

Multidrug Resistance

Click to download full resolution via product page

Caption: Signaling pathways regulating P-gp expression in MDR.

Conclusion
Zosuquidar is a valuable research tool for investigating P-gp-mediated multidrug resistance.

The protocols outlined in these application notes provide a framework for assessing the

efficacy of zosuquidar in reversing MDR in vitro. Accurate and consistent application of these

methodologies, coupled with appropriate data analysis, will enable researchers to effectively

evaluate the potential of zosuquidar as a chemosensitizing agent in various cancer models.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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